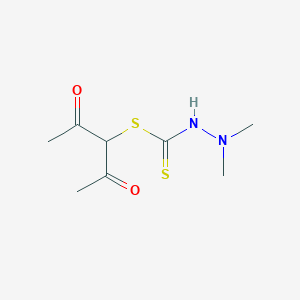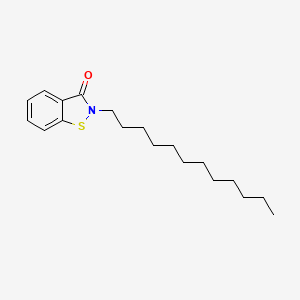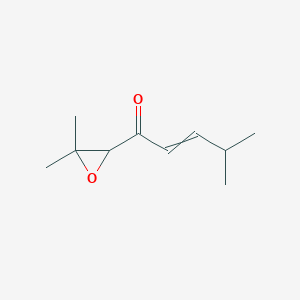
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its unique structure, which includes an oxirane ring and a conjugated enone system. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one can be synthesized through several methods. One common method involves the reaction of 4-methylpent-2-en-1-one with hydrogen peroxide in the presence of a catalyst such as acetic acid or toluene peroxide . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone system to saturated alcohols or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxiranes, various functionalized derivatives.
科学研究应用
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and chiral ligands.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt essential biological processes in microorganisms .
相似化合物的比较
Similar Compounds
- [(1’E)-5’-(3’,3’-dimethyloxiran-2’-yl)-3’-hydroxy-3’-methylpent-1’-en-1’-yl]-quinolinone B
- (1S,2E)-1-(3,3-dimethyloxiran-2-yl)-4,4-dimethylpent-2-en-1-ol
- [(2S)-3,3-dimethyloxiran-2-yl]methanol
Uniqueness
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one is unique due to its combination of an oxirane ring and a conjugated enone system. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds, which may lack one or both of these functional groups.
属性
CAS 编号 |
97037-61-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
1-(3,3-dimethyloxiran-2-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)5-6-8(11)9-10(3,4)12-9/h5-7,9H,1-4H3 |
InChI 键 |
YYYUDSMTPQYETG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC(=O)C1C(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


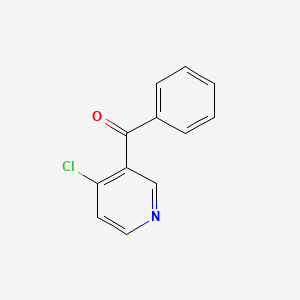
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
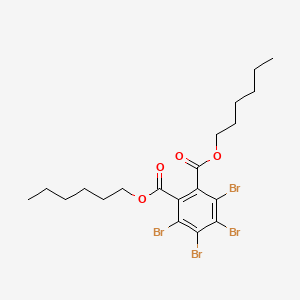
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

